4-[4-(1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine
Description
Properties
IUPAC Name |
4-(4-pyrrol-1-ylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4/c15-14-16-8-7-13(17-14)11-3-5-12(6-4-11)18-9-1-2-10-18/h1-10H,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBADHXGDEDXSBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C3=NC(=NC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24824426 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Synthesis of 4-(1H-pyrrol-1-yl)aniline: This intermediate can be prepared by the reaction of aniline with pyrrole in the presence of a suitable catalyst.
Formation of this compound: The intermediate 4-(1H-pyrrol-1-yl)aniline is then reacted with a pyrimidine derivative under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-[4-(1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemical Properties and Structure
4-[4-(1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine features both pyrrole and pyrimidine rings, which contribute to its unique chemical properties. The molecular formula is , and it exhibits characteristics that make it suitable for various research applications, including synthesis and biological activity.
Medicinal Chemistry
The compound is primarily studied for its anticancer properties. Research indicates that it acts as a potent inhibitor of MAPK-interacting kinases (Mnks), which are implicated in cancer cell proliferation. For instance, a study demonstrated that derivatives of this compound exhibited significant anti-proliferative effects against MV4-11 acute myeloid leukemia (AML) cells by inhibiting eIF4E phosphorylation and inducing apoptosis through down-regulation of anti-apoptotic proteins like Mcl-1 .
Table 1: Anticancer Activity Against MV4-11 AML Cells
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 7k | 10.5 | Inhibition of Mnk2, reduction of phosphorylated eIF4E |
| 7m | 15.0 | Induction of apoptosis via PARP cleavage |
In addition to its anticancer effects, the compound has shown potential in other biological areas:
- Antimicrobial Activity : Some derivatives exhibit efficacy against various bacterial strains, suggesting potential for development as antimicrobial agents.
- Anti-inflammatory Effects : The structure suggests possible inhibition of pro-inflammatory cytokines, providing a basis for further exploration in inflammatory diseases .
Synthesis and Material Science
The compound serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules with potential applications in materials science, such as conductive polymers and sensors.
Table 2: Synthesis Pathways for Derivatives
| Reaction Type | Starting Materials | Yield (%) |
|---|---|---|
| Cyclocondensation | Pyrrole + Guanidine | 91 |
| Substitution Reaction | Halogenated pyrimidines + Amines | Variable |
Case Study 1: Anticancer Research
A notable study focused on the synthesis and evaluation of N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amines as Mnk inhibitors. The lead compound demonstrated significant cytotoxicity against multiple cancer cell lines, with promising pharmacokinetic properties that support further development as an oral therapeutic agent .
Case Study 2: Antiangiogenic Activity
Research into pyrrolo[2,3-d]pyrimidine derivatives revealed their ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2). Compounds synthesized from this framework showed enhanced potency compared to existing treatments, indicating potential for use in antiangiogenic therapies .
Mechanism of Action
The mechanism of action of 4-[4-(1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Electronic and Steric Effects :
- The pyrrole substituent in the target compound provides moderate electron-donating effects compared to the imidazole (electron-rich) and thiazole-pyridine (electron-withdrawing) groups in analogs .
- The methylsulfonylphenyl group in AZD5438 introduces strong electron-withdrawing characteristics, enhancing interactions with hydrophobic kinase pockets .
Pharmacological Potential: AZD5438 (a CDK inhibitor) demonstrates how substituent bulkiness (e.g., methyl-isopropylimidazole) and polarity (sulfonyl group) can optimize target binding and pharmacokinetics . The biphenyl analog’s larger aromatic system may improve binding to flat protein surfaces but could limit bioavailability due to poor solubility .
Metabolic Considerations :
- Thiazole-containing analogs (e.g., C₁₂H₉N₅S) may exhibit improved metabolic stability due to sulfur’s resistance to oxidative degradation .
Biological Activity
Introduction
4-[4-(1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It has been investigated for its potential applications in treating various diseases, including cancer and infections. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, cellular effects, and therapeutic potential.
Chemical Structure and Properties
The compound features a unique structure that combines a pyrrole ring with a pyrimidine moiety, which contributes to its biological properties. Its chemical formula is CHN, and it has a molecular weight of 224.25 g/mol. The presence of both nitrogen-containing rings enhances its ability to interact with biological targets.
Enzyme Inhibition
Research indicates that this compound acts primarily as an enzyme inhibitor. Notably, it has shown activity against:
- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and cell proliferation. Inhibition of DHFR can lead to reduced cell growth, making this compound a candidate for anticancer therapy.
- Enoyl ACP Reductase : This enzyme is involved in fatty acid biosynthesis, and its inhibition may disrupt lipid metabolism in cancer cells.
Cellular Effects
In vitro studies have demonstrated that this compound can alter cellular functions significantly:
- Monoclonal Antibody Production : In experiments using Chinese hamster ovary (CHO) cells, the compound was found to enhance the production of monoclonal antibodies, indicating its potential utility in biopharmaceutical manufacturing.
- Anti-proliferative Activity : It has shown promising results in inhibiting the proliferation of various cancer cell lines, including acute myeloid leukemia (AML) cells. The mechanism involves down-regulation of key proteins associated with cell survival, such as Mcl-1, and induction of apoptosis through pathways involving poly(ADP-ribose) polymerase (PARP) cleavage .
Antimicrobial Properties
The compound has also been studied for its antimicrobial activity. Preliminary investigations suggest it possesses properties that could inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
Summary of Biological Activities
| Activity | Description |
|---|---|
| Enzyme Inhibition | Inhibits DHFR and enoyl ACP reductase; potential anticancer effects |
| Monoclonal Antibody Production | Enhances antibody production in CHO cells |
| Anti-proliferative Activity | Induces apoptosis in AML cells; down-regulates survival proteins |
| Antimicrobial Activity | Inhibits growth of certain bacteria and fungi |
Case Study: Anticancer Potential
In a study focusing on the compound's anticancer properties, derivatives of this compound were synthesized and tested against MV4-11 AML cells. The lead compounds exhibited potent Mnk2 inhibitory activity, leading to reduced levels of phosphorylated eIF4E and triggering apoptotic pathways. These findings support the potential application of this compound in targeted cancer therapies .
Comparative Analysis with Similar Compounds
When compared to other pyrrole-based compounds, this compound demonstrates enhanced biological activity due to its structural uniqueness:
| Compound | Activity |
|---|---|
| 4-(1H-pyrrol-1-yl)aniline | Precursor with limited activity |
| 4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b]pyrrole | Similar structure but less potent |
| This compound | Potent enzyme inhibitor with diverse activities |
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for optimizing the synthesis of 4-[4-(1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine?
- Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. Statistical methods like response surface methodology can minimize experimental runs while ensuring robustness . Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict feasible intermediates and transition states, accelerating experimental validation .
Q. How can researchers validate the purity and structural integrity of this compound?
- Answer : Combine analytical cross-validation using:
- NMR spectroscopy (¹H/¹³C) to confirm functional groups and aromatic substitution patterns.
- High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., EP Reference Standards) to quantify purity ≥97% .
- Mass spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis.
Q. What experimental strategies are critical for assessing the compound’s stability under varying conditions?
- Answer : Conduct accelerated stability studies using factorial design to test:
- Thermal stability : Expose samples to 40–60°C over 4–8 weeks and monitor degradation via HPLC .
- Photostability : Use controlled UV-light exposure chambers (ICH Q1B guidelines).
- pH-dependent hydrolysis : Test solubility and degradation kinetics in buffers (pH 3–9) .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental results in synthesis pathways be resolved?
- Answer : Implement a feedback loop where experimental data (e.g., failed intermediates, yields) refine computational models. For example:
- Re-optimize density functional theory (DFT) calculations with experimentally observed steric/electronic effects .
- Use machine learning tools to recalibrate reaction feasibility predictions based on empirical data .
Q. What advanced computational tools are suitable for studying the compound’s reactivity in catalytic systems?
- Answer : Leverage molecular dynamics (MD) simulations to model interactions in catalytic environments (e.g., enzyme active sites). Pair with docking studies to predict binding affinities and transition-state analogs. Software like Gaussian or ORCA can optimize ground- and excited-state geometries for mechanistic insights .
Q. How can researchers design interdisciplinary studies to explore this compound’s biological or materials science applications?
- Answer : Adopt multi-omics integration :
- Chemoproteomics : Use affinity-based probes to map cellular targets.
- Transcriptomics : Correlate compound exposure with gene expression changes.
- Materials characterization : Apply X-ray crystallography or TEM to study self-assembly properties. Cross-disciplinary collaboration frameworks, as seen in ICReDD’s methodology, ensure efficient data circulation .
Q. What statistical frameworks are effective for analyzing non-linear relationships in reaction yield data?
- Answer : Employ multivariate adaptive regression splines (MARS) or Bayesian optimization to model complex parameter interactions. These methods handle non-linear responses better than traditional ANOVA, especially in multi-step syntheses with competing pathways .
Methodological Resources
- Data Integrity : Use encrypted chemical software (e.g., Schrödinger Suite) for secure data management and reproducibility .
- Experimental Replicability : Document all synthetic steps using FAIR (Findable, Accessible, Interoperable, Reusable) principles, including raw spectral data and computational input files .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
